Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
CAS No.: 853311-41-8
Cat. No.: VC16045219
Molecular Formula: C18H17ClN2O5
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853311-41-8 |
|---|---|
| Molecular Formula | C18H17ClN2O5 |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | methyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H17ClN2O5/c1-9-15(17(22)25-3)16(21-18(23)20-9)14-7-6-12(26-14)10-4-5-13(24-2)11(19)8-10/h4-8,16H,1-3H3,(H2,20,21,23) |
| Standard InChI Key | UZICMDGWYAWUFT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Introduction
Structural and Nomenclatural Characteristics
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate features a pyrimidine core fused with a tetrahydro ring system, substituted at the 4-position by a furyl group linked to a 3-chloro-4-methoxyphenyl moiety. The 6-methyl and 5-carboxylate ester groups further modulate its electronic and steric properties .
Table 1: Key Molecular Properties
The compound’s InChI string () encodes its stereochemical and connectivity details, confirming the absence of defined stereocenters . Its planar furan and aromatic phenyl groups suggest potential for π-π stacking interactions with biological targets, a feature common in kinase inhibitors.
Synthesis and Preparation
The synthesis of this compound likely employs multicomponent reactions (MCRs), such as the Biginelli reaction, which facilitates the construction of dihydropyrimidinone (DHPM) scaffolds. A hypothetical pathway involves:
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Condensation: 3-Chloro-4-methoxybenzaldehyde reacts with methyl acetoacetate in the presence of urea or thiourea under acidic conditions to form the DHPM core.
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Functionalization: Introduction of the furyl group via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.
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Esterification: Methylation of the carboxylate group using methanol under anhydrous conditions.
Table 2: Synthetic Precursors and Conditions
| Step | Reactants | Conditions | Intermediate |
|---|---|---|---|
| 1 | 3-Chloro-4-methoxybenzaldehyde, methyl acetoacetate, urea | HCl/EtOH, reflux, 12 h | Dihydropyrimidinone core |
| 2 | 2-Furoyl chloride, Pd(PPh₃)₄ | DMF, 80°C, 8 h | Furyl-substituted intermediate |
| 3 | Methanol, H₂SO₄ | Reflux, 6 h | Final ester product |
While specific yield data are unavailable, analogous Biginelli reactions typically achieve 60–80% efficiency under optimized conditions. Purification via column chromatography or recrystallization would isolate the target compound.
Physicochemical and Spectroscopic Properties
The compound’s solubility profile is influenced by its polar carboxylate ester and nonpolar aromatic groups. It is expected to exhibit:
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LogP: ~2.5 (moderate lipophilicity, favoring membrane permeability)
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Solubility: Sparingly soluble in water (<1 mg/mL), soluble in DMSO and DMF
Hypothetical spectral data extrapolated from analogs include:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 6.85 (s, 1H, furyl-H), 3.90 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃)
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidinone), 1250 cm⁻¹ (C-O-C)
| Target | Pathway | Proposed Effect |
|---|---|---|
| EGFR | PI3K/AKT/mTOR | Inhibition of cell proliferation |
| Bcl-2 | Apoptosis regulation | Downregulation, caspase-3 activation |
| JAK/STAT | Inflammatory signaling | Suppression of tumor microenvironment |
Future Research Directions
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